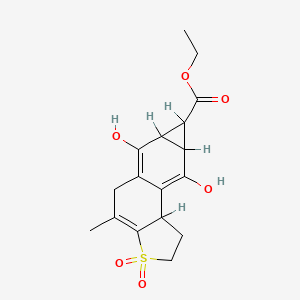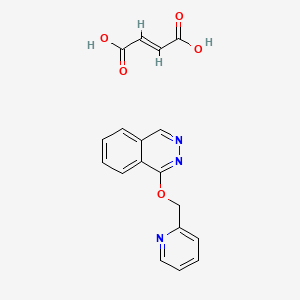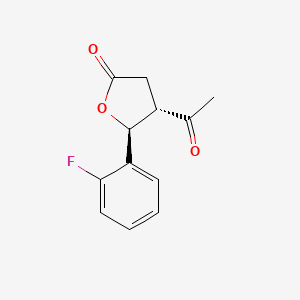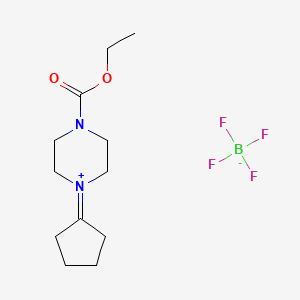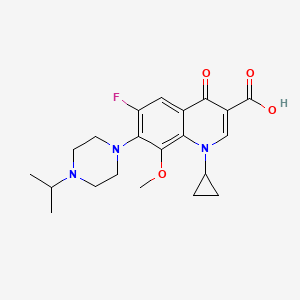
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester is a complex organic compound with a unique structure that combines benzoic acid with phosphinothioyl and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of benzoic acid derivatives with phosphinothioyl chloride in the presence of a base, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process might include continuous flow techniques to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphinothioyl groups into molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds like benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester share structural similarities but differ in functional groups.
Phosphinothioyl compounds: Other compounds containing the phosphinothioyl group can be compared based on their reactivity and applications.
Uniqueness
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester is unique due to the combination of benzoic acid with phosphinothioyl and amino groups, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
97586-76-0 |
|---|---|
Fórmula molecular |
C13H20NO4PS |
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
propan-2-yl 2-[amino(propan-2-yloxy)phosphinothioyl]oxybenzoate |
InChI |
InChI=1S/C13H20NO4PS/c1-9(2)16-13(15)11-7-5-6-8-12(11)18-19(14,20)17-10(3)4/h5-10H,1-4H3,(H2,14,20) |
Clave InChI |
XCMCLKFNNWNPCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=CC=C1OP(=S)(N)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)

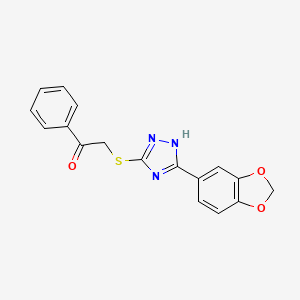
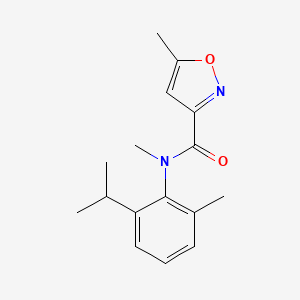
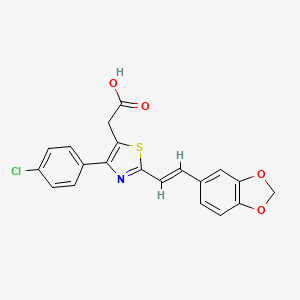
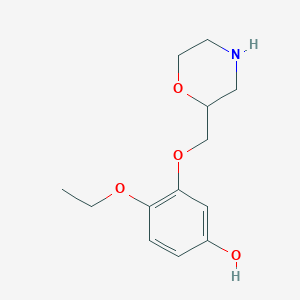
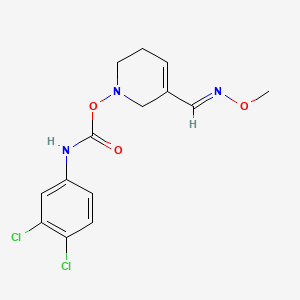
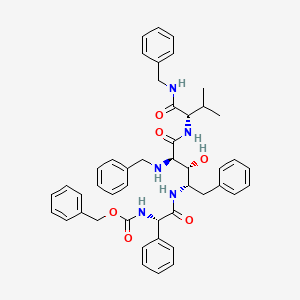
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
